molecular formula C16H16N4O5S B2916491 3-methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034396-82-0

3-methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

货号: B2916491
CAS 编号: 2034396-82-0
分子量: 376.39
InChI 键: WQRUZZQZWVWANU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a benzo[d]oxazol-2(3H)-one core linked to a pyrazine-substituted pyrrolidine via a sulfonyl group. This specific architecture suggests potential as a protein kinase inhibitor scaffold . Kinase inhibitors are a significant class of therapeutic agents, with over 70 approved by the USFDA, primarily for oncology and inflammatory diseases . Researchers can utilize this compound as a key intermediate or building block in synthesizing more complex molecules, or as a pharmacological tool for probing biological pathways. The precise molecular targets, mechanism of action, and specific research applications for this compound require further experimental characterization and validation. This product is intended for research purposes in a laboratory setting and is not for diagnostic or therapeutic use. Researchers should conduct all necessary safety and handling assessments prior to use.

属性

IUPAC Name

3-methyl-5-(3-pyrazin-2-yloxypyrrolidin-1-yl)sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5S/c1-19-13-8-12(2-3-14(13)25-16(19)21)26(22,23)20-7-4-11(10-20)24-15-9-17-5-6-18-15/h2-3,5-6,8-9,11H,4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRUZZQZWVWANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)OC4=NC=CN=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one , with CAS number 2034396-82-0 , is a synthetic heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O5SC_{16}H_{16}N_{4}O_{5}S with a molecular weight of 376.4 g/mol . The structure includes a benzo[d]oxazole core, a sulfonyl group, and a pyrrolidine moiety linked to a pyrazinyl ether, which may contribute to its biological properties.

Structural Features

FeatureDescription
Molecular FormulaC16H16N4O5SC_{16}H_{16}N_{4}O_{5}S
Molecular Weight376.4 g/mol
Core StructureBenzo[d]oxazole
Functional GroupsSulfonyl, Pyrazinyl, Pyrrolidine

Antitumor Activity

Research indicates that derivatives of pyrazole and related compounds exhibit significant antitumor activity. The structural components of This compound suggest potential interactions with key cellular pathways involved in cancer proliferation.

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell signaling pathways, similar to other pyrazole derivatives which have shown efficacy against BRAF(V600E) mutations and other oncogenic targets .
  • Case Study : A study on pyrazole derivatives showed promising results in inhibiting tumor growth in various cancer cell lines, indicating that modifications in the structure can enhance bioactivity .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines and inhibit pathways leading to inflammation.

  • Mechanism : It is hypothesized that the sulfonyl group may play a critical role in modulating inflammatory responses by interfering with signaling pathways such as NF-kB .
  • Research Findings : In vitro studies have indicated that pyrazole derivatives can significantly reduce nitric oxide production and TNF-alpha levels in macrophage models .

Antimicrobial Activity

Preliminary studies suggest that This compound may possess antimicrobial properties. Its structural analogs have shown activity against various bacterial strains.

  • In Vitro Studies : Research has highlighted the effectiveness of similar compounds against Gram-positive and Gram-negative bacteria, suggesting that this compound could be further explored for antimicrobial applications .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically starting from simpler heterocycles and incorporating the necessary functional groups through various chemical transformations.

Synthetic Route Overview

  • Starting Materials : Common precursors include pyrazine derivatives and pyrrolidine.
  • Reagents Used : Typical reagents include sulfonyl chlorides for sulfonation and coupling agents for the formation of ether linkages.
  • Yield and Purity : Optimization of reaction conditions is crucial for maximizing yield and purity, often employing techniques like chromatography for purification.

相似化合物的比较

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Hydrogen Bond Acceptors/Donors
Target Compound C₁₇H₁₇N₅O₅S ~395.4 3-methyl, sulfonyl-pyrrolidine-pyrazine 6 acceptors, 1 donor
6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one C₈H₆BrNO₂ 244.08 6-bromo, 3-methyl 2 acceptors, 1 donor
3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one C₁₂H₁₄N₂O₂ 218.25 3-piperidin-4-yl 3 acceptors, 1 donor
Compound from C₁₇H₁₆N₂O₇S 392.4 sulfonyl-azetidine-pyran 7 acceptors, 0 donors
Compound from C₁₉H₁₉FN₄O₄ 386.4 pyrrolidine-fluoropyrimidine 6 acceptors, 1 donor

Key Observations:

  • Molecular Weight and Complexity: The target compound (MW ~395.4) is larger than simpler derivatives like 6-bromo-3-methylbenzo[d]oxazol-2(3H)-one (MW 244.08), reflecting the addition of the sulfonyl-pyrrolidine-pyrazine group. This increases steric bulk and may influence membrane permeability.

常见问题

Basic: What are the established synthetic routes for 3-methyl-5-((3-(pyrazin-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one, and what analytical techniques confirm its structure?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of propenones with hydrazine derivatives to form the pyrazoline or oxazolone core .
  • Step 2: Sulfonation using sulfonyl chloride derivatives under anhydrous conditions to introduce the sulfonyl group .
  • Step 3: Functionalization of the pyrrolidine ring with pyrazine via nucleophilic substitution .

Characterization Techniques:

  • Spectral Analysis: ¹H/¹³C NMR confirms substituent positions; IR identifies functional groups (e.g., sulfonyl S=O at ~1350 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .
  • Elemental Analysis: Ensures purity (>95%) by matching calculated and observed C, H, N, S values .

Basic: What functional groups in the compound influence its reactivity and potential bioactivity?

Methodological Answer:
Key functional groups include:

  • Sulfonyl Group (SO₂): Enhances electrophilicity and binding to serine/threonine kinases or proteases .
  • Pyrazine-Oxy Pyrrolidine: Participates in hydrogen bonding with biological targets (e.g., ATP-binding pockets) .
  • Oxazolone Ring: Acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues in enzymes .

Experimental Validation:

  • Reactivity Assays: Test nucleophilic substitution rates with thiols or amines under physiological pH .
  • Docking Studies: Use molecular modeling to predict interactions with target proteins (e.g., COX-2 or PI3Kα) .

Advanced: How can researchers optimize the compound's pharmacokinetic properties through structural modifications?

Methodological Answer:

  • Lipophilicity Reduction: Introduce polar groups (e.g., hydroxyl or carboxyl) on the pyrrolidine ring to improve aqueous solubility .
  • Metabolic Stability: Replace labile pyrazine-oxy linkages with bioisosteres (e.g., pyridyl ethers) to resist cytochrome P450 oxidation .
  • Permeability Enhancement: Synthesize prodrugs (e.g., ester derivatives) for improved intestinal absorption .

Validation Steps:

  • In Vitro ADME: Use Caco-2 cell monolayers to assess permeability and liver microsomes for metabolic stability .
  • In Vivo PK Studies: Monitor plasma half-life and tissue distribution in rodent models .

Advanced: What in vitro assays are suitable for evaluating the compound's biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Measure IC₅₀ against target enzymes (e.g., COX-2, PI3Kα) using fluorogenic substrates .
  • Cell-Based Models: Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Antioxidant Activity: Quantify ROS scavenging using DPPH or ABTS radicals in cell-free systems .

Data Interpretation:

  • Dose-Response Curves: Use nonlinear regression to calculate EC₅₀/IC₅₀ values .
  • Selectivity Screening: Compare activity against related isoforms (e.g., PI3Kβ vs. PI3Kα) to minimize off-target effects .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

  • Standardized Protocols: Adopt uniform assay conditions (e.g., pH, temperature, cell passage number) to reduce variability .
  • Purity Verification: Confirm compound integrity (>98% by HPLC) to exclude confounding impurities .
  • Mechanistic Studies: Use CRISPR-edited cell lines or knockout models to isolate target-specific effects .

Case Example:
Discrepancies in COX-2 inhibition data may arise from differences in enzyme sources (recombinant vs. native). Validate using isoform-specific inhibitors as controls .

Methodological: What experimental designs are robust for assessing the compound's stability under various conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .
  • Solution Stability: Assess pH-dependent hydrolysis (pH 1–13) over 24–72 hours .
  • Solid-State Stability: Store under accelerated conditions (40°C/75% RH) for 1–3 months and analyze crystallinity via XRPD .

Data Analysis:

  • Kinetic Modeling: Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Advanced: What strategies enhance the compound's solubility for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Use PEG 400 or cyclodextrins in formulations to increase aqueous solubility .
  • Salt Formation: Synthesize hydrochloride or sodium salts via acid-base reactions .
  • Nanoformulations: Prepare liposomal or polymeric nanoparticles (100–200 nm) to improve bioavailability .

Validation:

  • Solubility Testing: Use shake-flask methods in PBS or simulated gastric fluid .
  • In Vivo Efficacy: Compare pharmacokinetic profiles of free vs. nanoformulated compound in rodent models .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。